2,2'-Carbonothioylbis(N-phenylhydrazine-1-carbothioamide)
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Overview
Description
1,9-DIPHENYL-2,5,8-TRITHIOTRIUREA is a unique organosulfur compound with the molecular formula C15H16N6S3 and a molecular weight of 376.527 g/mol This compound is known for its distinctive structure, which includes three thiourea groups and two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-DIPHENYL-2,5,8-TRITHIOTRIUREA typically involves the reaction of diphenylamine with carbon disulfide (CS2) and ammonia (NH3) under controlled conditions. The reaction proceeds through the formation of intermediate thiourea derivatives, which then undergo further reactions to yield the final product .
Industrial Production Methods
While specific industrial production methods for 1,9-DIPHENYL-2,5,8-TRITHIOTRIUREA are not well-documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
1,9-DIPHENYL-2,5,8-TRITHIOTRIUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea groups to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,9-DIPHENYL-2,5,8-TRITHIOTRIUREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,9-DIPHENYL-2,5,8-TRITHIOTRIUREA involves its ability to form hydrogen bonds and interact with various molecular targets. The thiourea groups can donate hydrogen bonds to electrophiles, activating them for further reactions. This property makes the compound an effective catalyst in certain organic transformations .
Comparison with Similar Compounds
Similar Compounds
Diphenylthiourea: Similar structure but lacks the additional thiourea groups.
Trifluoromethyl-substituted diphenylthiourea: Enhanced reactivity due to electron-withdrawing groups.
Uniqueness
1,9-DIPHENYL-2,5,8-TRITHIOTRIUREA is unique due to its multiple thiourea groups, which provide enhanced hydrogen-bonding capabilities and reactivity compared to simpler thiourea derivatives .
Properties
CAS No. |
5319-78-8 |
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Molecular Formula |
C15H16N6S3 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1,3-bis(phenylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C15H16N6S3/c22-13(16-11-7-3-1-4-8-11)18-20-15(24)21-19-14(23)17-12-9-5-2-6-10-12/h1-10H,(H2,16,18,22)(H2,17,19,23)(H2,20,21,24) |
InChI Key |
HPOACVFJDLMVFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=S)NNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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